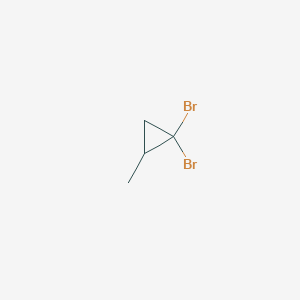
1-Triazene, 1,3-bis(4-iodophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Triazene, 1,3-bis(4-iodophenyl)- is a compound belonging to the triazene family, characterized by the presence of a diazoamino group (-N=NN-) with two iodine-substituted phenyl groups. Triazenes have been studied for their interesting structural, biological, pharmacological, and reactivity features .
Métodos De Preparación
The synthesis of 1-Triazene, 1,3-bis(4-iodophenyl)- typically involves the reaction of 4-iodoaniline with nitrous acid to form the corresponding diazonium salt, which is then coupled with another molecule of 4-iodoaniline under basic conditions . This method is commonly used in laboratory settings. Industrial production methods may involve similar steps but are optimized for larger scales and higher yields.
Análisis De Reacciones Químicas
1-Triazene, 1,3-bis(4-iodophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the triazene group to amines.
Substitution: The iodine atoms can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Triazene, 1,3-bis(4-iodophenyl)- has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antitubercular agent.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the synthesis of dyes and pigments due to its ability to undergo substitution reactions.
Mecanismo De Acción
The mechanism of action of 1-Triazene, 1,3-bis(4-iodophenyl)- involves its interaction with biological molecules through its diazoamino group. This group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to cytotoxic effects. The molecular targets include enzymes and DNA, and the pathways involved often result in the inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
1-Triazene, 1,3-bis(4-iodophenyl)- can be compared with other triazene compounds such as:
1,3-Diphenyltriazene: Lacks the iodine substituents, making it less reactive in substitution reactions.
1,3-Bis(4-nitrophenyl)triazene: Contains nitro groups instead of iodine, which alters its electronic properties and reactivity.
1,3-Bis(2-chloro-4-nitrophenyl)triazene: Has both chloro and nitro groups, providing different reactivity and biological activity
Propiedades
Número CAS |
62807-94-7 |
|---|---|
Fórmula molecular |
C12H9I2N3 |
Peso molecular |
449.03 g/mol |
Nombre IUPAC |
4-iodo-N-[(4-iodophenyl)diazenyl]aniline |
InChI |
InChI=1S/C12H9I2N3/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8H,(H,15,16) |
Clave InChI |
UNCVHPJIOBOQQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NN=NC2=CC=C(C=C2)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(Methylsulfanyl)methyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B14515090.png)






![3-Methyl-1,3,4,6,7,11b-hexahydro-2H-pyrimido[6,1-a]isoquinoline](/img/structure/B14515142.png)
![1,2,5-Trimethyl-4-oxo-3-oxabicyclo[3.1.0]hexan-2-yl acetate](/img/structure/B14515145.png)
![Methyl 7-[1-(3-hydroxyoctyl)-3,5-dioxopyrrolidin-2-YL]heptanoate](/img/structure/B14515154.png)
silane](/img/structure/B14515169.png)
